molecular formula C16H14BrNO2 B11561338 2-[(3-Allyl-2-hydroxybenzylidene)amino]-4-bromophenol

2-[(3-Allyl-2-hydroxybenzylidene)amino]-4-bromophenol

Katalognummer: B11561338
Molekulargewicht: 332.19 g/mol
InChI-Schlüssel: AVBMFCOVWKTUBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-BROMO-2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]PHENOL is an organic compound that features a bromine atom, a hydroxyl group, and a prop-2-en-1-yl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]PHENOL typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxybenzaldehyde and 4-bromoaniline.

    Condensation Reaction: The 2-hydroxybenzaldehyde undergoes a condensation reaction with 4-bromoaniline in the presence of a suitable catalyst, such as acetic acid, to form the Schiff base intermediate.

    Alkylation: The Schiff base intermediate is then alkylated with prop-2-en-1-yl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-BROMO-2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]PHENOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-BROMO-2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]PHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and sensors.

Wirkmechanismus

The mechanism of action of 4-BROMO-2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]PHENOL involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyl groups but lacks the Schiff base and prop-2-en-1-yl group.

    2-Hydroxy-4-bromobenzaldehyde: Similar structure but different substitution pattern on the phenyl ring.

    4-Bromo-2-hydroxybenzylideneamine: Contains the Schiff base but lacks the prop-2-en-1-yl group.

Uniqueness

4-BROMO-2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]PHENOL is unique due to the presence of both the Schiff base and the prop-2-en-1-yl group, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C16H14BrNO2

Molekulargewicht

332.19 g/mol

IUPAC-Name

2-[(5-bromo-2-hydroxyphenyl)iminomethyl]-6-prop-2-enylphenol

InChI

InChI=1S/C16H14BrNO2/c1-2-4-11-5-3-6-12(16(11)20)10-18-14-9-13(17)7-8-15(14)19/h2-3,5-10,19-20H,1,4H2

InChI-Schlüssel

AVBMFCOVWKTUBV-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=C(C(=CC=C1)C=NC2=C(C=CC(=C2)Br)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.